molecular formula C15H27NO4 B3416686 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid CAS No. 886503-06-6

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Cat. No.: B3416686
CAS No.: 886503-06-6
M. Wt: 285.38 g/mol
InChI Key: FIBAFRJLUXGPPW-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a synthetic amino acid derivative with a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol. This compound is primarily used in biochemical and proteomics research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid typically involves the following steps:

  • Starting Materials: Cyclohexylbutyric acid and tert-butoxycarbonyl chloride are the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.

  • Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Free amino acid derivatives.

Scientific Research Applications

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of protein structure and function.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors due to its amino acid structure.

  • Pathways: It may be involved in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is unique due to its specific structural features. Similar compounds include:

  • Boc-protected amino acids: These compounds also have Boc groups but differ in their side chains.

  • Cyclohexyl derivatives: Other amino acids with cyclohexyl groups but without the Boc protection.

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Properties

IUPAC Name

4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAFRJLUXGPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173764
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-06-6
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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